
5-Aminomethyl-3-p-methylphenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(p-Tolyl)isoxazol-5-yl)methanamine is a heterocyclic compound that features an isoxazole ring substituted with a p-tolyl group and a methanamine group
Métodos De Preparación
The synthesis of (3-(p-Tolyl)isoxazol-5-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the p-tolyl and methanamine groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of p-tolylhydroxylamine with an α,β-unsaturated carbonyl compound can yield the isoxazole ring, which can then be further functionalized to introduce the methanamine group .
Análisis De Reacciones Químicas
(3-(p-Tolyl)isoxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Aplicaciones Científicas De Investigación
(3-(p-Tolyl)isoxazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-(p-Tolyl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity. The isoxazole ring and the methanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
(3-(p-Tolyl)isoxazol-5-yl)methanamine can be compared with other similar compounds, such as:
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine: This compound features an oxadiazole ring instead of an isoxazole ring, which can lead to different chemical properties and biological activities.
(3-Phenylisoxazol-5-yl)methanamine: This compound has a phenyl group instead of a p-tolyl group, which can affect its reactivity and interactions with molecular targets.
The uniqueness of (3-(p-Tolyl)isoxazol-5-yl)methanamine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7,12H2,1H3 |
Clave InChI |
JUJCHBGGAWBYHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


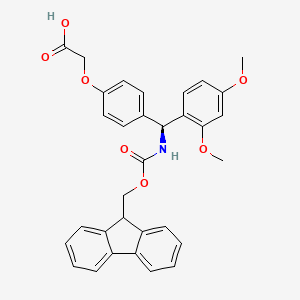
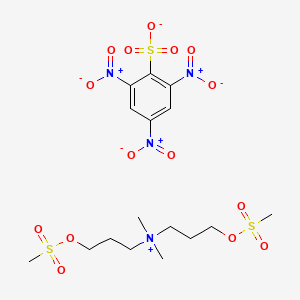

![4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol](/img/structure/B12816666.png)
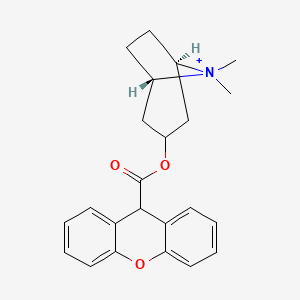
![(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12816684.png)

![(4-[4'-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide](/img/structure/B12816692.png)

![(S)-(3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)diphenylphosphane](/img/structure/B12816705.png)
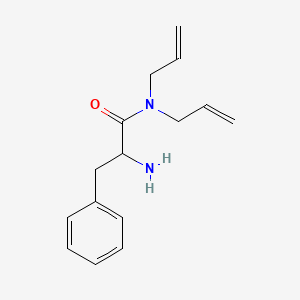

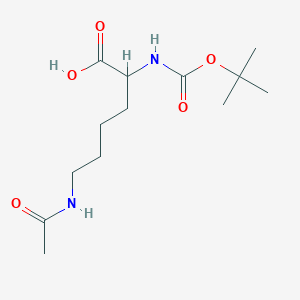
![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
